Disodium C-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) sulphonatosuccinate
Description
Disodium C-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) sulphonatosuccinate (CAS: 40754-59-4; EC: 255-062-3) is an anionic surfactant widely used in personal care and household cleaning products due to its mildness and high foaming capacity. Its molecular formula is C₂₂H₄₀Na₂O₁₀S, with a molecular weight of 542.59 g/mol . Structurally, it features a dodecyl (C12) hydrophobic chain linked via three ethoxy groups (-OCH₂CH₂-) to a sulfonatosuccinate head group, enhancing water solubility and reducing skin irritation compared to shorter-chain analogs . Key physicochemical properties include a LogP value of 2.63, indicating moderate lipophilicity, and a polar surface area (PSA) of 159.7 Ų, reflecting its hydrophilic sulfonate and carboxylate moieties .
This compound is marketed under names like Disodium laureth sulfosuccinate and is valued for applications in shampoos, body washes, and detergents, where mildness and biodegradability are critical . Global consumption data (1997–2046) highlight its steady demand in industrial and consumer markets .
Properties
IUPAC Name |
disodium;2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl]-3-sulfobutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O10S.2Na/c1-2-3-4-5-6-7-8-9-10-11-13-30-15-17-32-18-16-31-14-12-19(21(23)24)20(22(25)26)33(27,28)29;;/h19-20H,2-18H2,1H3,(H,23,24)(H,25,26)(H,27,28,29);;/q;2*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYNANCMHCGCCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCC(C(C(=O)O)S(=O)(=O)O)C(=O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42Na2O10S+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901021523 | |
| Record name | Disodium C-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) sulphonatosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42016-08-0 | |
| Record name | Disodium C-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) sulphonatosuccinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042016080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium C-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) sulphonatosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium C-[2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethyl] sulphonatosuccinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.549 | |
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Preparation Methods
Overview of Chemical Structure Relevant to Synthesis
- Molecular formula: C22H40Na2O10S
- Molecular weight: ~542.6 g/mol
- Key structural features:
- Dodecyloxy hydrophobic tail (C12 alkyl ether)
- Three ethylene glycol ether units (polyethoxy spacer)
- Sulphonatosuccinate polar head group (anionic)
This structure necessitates a multi-step synthetic approach involving controlled ethoxylation, etherification, sulfonation, and neutralization steps to yield the final disodium salt form.
General Synthetic Strategy
The preparation of Disodium C-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) sulphonatosuccinate typically involves the following sequential stages:
Synthesis of the Polyethoxylated Alkyl Ether Intermediate
- Starting materials: Dodecanol (dodecyl alcohol) and ethylene oxide.
- Process: Controlled ethoxylation of dodecanol with ethylene oxide to introduce three ethylene glycol units, yielding dodecyloxy triethylene glycol ether.
- Control parameters: Temperature (generally 100–130°C), pressure, and molar ratio of ethylene oxide to dodecanol are tightly regulated to achieve the desired degree of ethoxylation and avoid over- or under-ethoxylation.
Sulfonation to Introduce the Sulphonate Group
- The intermediate is further sulfonated to introduce the sulphonate group on the succinate moiety.
- Sulfonation agents such as sodium bisulfite or sodium sulfite are used.
- This step converts the succinate ester into the sulphonatosuccinate structure.
- Reaction is conducted in aqueous or mixed aqueous-organic media at controlled pH (neutral to slightly basic) and temperature (40–70°C).
Neutralization and Salt Formation
- The final step involves neutralization with sodium hydroxide to convert acidic groups into their disodium salt form.
- This ensures water solubility and surfactant activity.
- The pH is adjusted to around 7 to 8 for optimal stability.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|
| Ethoxylation | Dodecanol + Ethylene oxide, base catalyst (KOH) | 110–130 | 3–6 | Control EO molar ratio to 3 units |
| Succinic anhydride addition | Polyethoxylated ether + Succinic anhydride | 50–90 | 2–4 | Inert atmosphere, avoid moisture |
| Sulfonation | Intermediate + NaHSO3 or Na2SO3 | 40–70 | 1–3 | pH neutral to slightly basic |
| Neutralization | Reaction mixture + NaOH | Ambient | 0.5–1 | Adjust pH to 7–8 for disodium salt formation |
Purification and Quality Control
- The crude product is typically purified by:
- Filtration to remove insoluble impurities.
- Dialysis or ultrafiltration to remove low molecular weight byproducts.
- Chromatographic techniques (e.g., column chromatography) may be used for research-grade purity.
- Analytical techniques for quality confirmation:
- HPLC for purity assessment (retention time ~1.01 min under specified conditions).
- LC-MS for molecular ion confirmation (m/z ~1011 [M+H]+).
- NMR (1H and 13C) for structural verification.
- Turbidimetry for solubility and stability testing at pH 5–7.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Value/Condition | Impact on Product Quality |
|---|---|---|
| Ethylene oxide units | 3 (controlled) | Determines hydrophilicity and micelle formation |
| Reaction temperature | 50–130°C (step-dependent) | Affects reaction kinetics and side reactions |
| pH during sulfonation | Neutral to slightly basic (7–8) | Ensures sulphonate group stability |
| Neutralization agent | Sodium hydroxide (NaOH) | Converts acid groups to disodium salt |
| Purity (HPLC) | >95% | Ensures performance and safety |
| Molecular weight (LC-MS) | ~542.6 g/mol (confirmed) | Confirms correct molecular structure |
Research Findings and Optimization Insights
- Degree of ethoxylation critically influences the compound’s surfactant properties, including critical micelle concentration (CMC) and foam stability. Increasing ethoxy units lowers CMC and enhances hydrophilicity.
- Sulfonation efficiency impacts the anionic charge density and thus the emulsification capacity.
- pH stability is optimal below pH 7; alkaline conditions may hydrolyze ester linkages, reducing stability.
- Purification is essential to remove residual dodecanol and succinic anhydride, which can affect product safety and performance.
Summary Table: Preparation Method Steps
| Step No. | Process Stage | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Ethoxylation | Dodecanol, Ethylene oxide, KOH | 110–130°C, 3–6 h | Polyethoxylated dodecyl ether |
| 2 | Succinic anhydride addition | Polyethoxylated ether, Succinic anhydride | 50–90°C, 2–4 h | Sulfosuccinate intermediate |
| 3 | Sulfonation | NaHSO3 or Na2SO3 | 40–70°C, 1–3 h | Sulphonatosuccinate derivative |
| 4 | Neutralization | NaOH | Ambient, 0.5–1 h | Disodium salt final product |
| 5 | Purification | Filtration, chromatography | Room temperature | High purity surfactant |
Chemical Reactions Analysis
Types of Reactions: Disodium C-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) sulphonatosuccinate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under harsh conditions, although it is generally stable.
Reduction: Reduction is less common but can occur in specific chemical environments.
Substitution: Various substitution reactions can take place, particularly at the sulfonate group.
Common Reagents and Conditions:
Oxidation Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Halides, nitriles.
Major Products Formed: The primary products formed depend on the reaction conditions but typically include oxidized or reduced forms of the sulfonate group and substituted derivatives.
Scientific Research Applications
Surfactant and Emulsifier
DSS is primarily used as a surfactant and emulsifier in several industries, including:
- Cosmetics : Enhances the stability and texture of creams and lotions.
- Pharmaceuticals : Used to improve the solubility and bioavailability of drugs.
- Food Industry : Acts as an emulsifier in food products.
Antimicrobial Properties
Research indicates that DSS exhibits notable antimicrobial activity against various bacterial strains. This property is particularly useful in:
- Personal Care Products : Enhancing the efficacy of preservatives in formulations.
- Medical Applications : Potential use in drug delivery systems due to its ability to enhance cell membrane permeability.
Surface Tension Reduction
DSS effectively reduces surface tension, making it valuable in:
- Cleaning Agents : Improves the performance of detergents and cleaning products.
- Industrial Processes : Used in textile and paper processing to enhance wetting and spreading properties.
Drug Delivery Systems
DSS has been explored for its potential in drug delivery applications due to its ability to facilitate the transport of therapeutic agents across cell membranes.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of DSS demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated that DSS could significantly reduce bacterial growth when incorporated into cosmetic formulations, suggesting its potential as a preservative enhancer.
Case Study 2: Drug Delivery Enhancement
In a controlled experiment, DSS was utilized to enhance the permeability of liposomal formulations containing anticancer drugs. The findings revealed that DSS improved drug uptake by cancer cells, indicating its promise as an adjuvant in cancer therapy.
Safety Considerations
While DSS has beneficial applications, safety data indicate that it can be irritating to eyes and skin upon prolonged exposure. It is classified as non-carcinogenic but should be handled with care to avoid irritation.
Mechanism of Action
Disodium C-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) sulphonatosuccinate operates by reducing surface tension between molecules. The hydrophilic head interacts with water while the hydrophobic tail interacts with oils and greases, allowing for effective emulsification and dispersion.
Molecular Targets and Pathways: Targets include lipid bilayers in biological membranes and hydrophobic regions in various substrates. The pathways typically involve interactions at the molecular level leading to the stabilization of emulsions and dispersions.
Comparison with Other Surfactants:
Sodium dodecyl sulfate (SDS): SDS is a more aggressive surfactant with stronger detergency but can be more irritating to skin.
Polyethylene glycol ethers: Similar properties but often less effective at emulsifying and dispersing complex mixtures.
Uniqueness: this compound stands out due to its excellent balance between mildness and effectiveness, making it a preferred choice in formulations requiring both efficacy and gentleness.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Structural Features |
|---|---|---|---|---|---|
| Disodium laureth sulfosuccinate (Target) | 40754-59-4 | C₂₂H₄₀Na₂O₁₀S | 542.59 | 2.63 | Dodecyl chain + 3 ethoxy groups + sulfonate |
| Disodium lauryl sulfosuccinate | 25882-44-4 | C₁₈H₃₂Na₂O₈S | 462.49 | ~3.8* | Dodecyl chain + direct sulfonate linkage |
| Disodium mono(2-ethylhexyl) sulfosuccinate | 93919-49-4 | C₁₃H₂₄Na₂O₇S | 394.36 | N/A | Branched 2-ethylhexyl chain + sulfonate |
| Sodium C-(2-ethylhexyl) C-methyl sulfosuccinate | 93919-49-4 | C₁₃H₂₄O₇S·Na | 394.36 | N/A | Methyl and 2-ethylhexyl branches |
Key Observations :
Chain Length and Ethoxylation: The target compound’s three ethoxy groups increase hydrophilicity and reduce skin irritation compared to Disodium lauryl sulfosuccinate, which lacks ethoxylation and has a higher LogP (~3.8) . Branched analogs like Disodium mono(2-ethylhexyl) sulfosuccinate exhibit lower molecular weights and altered solubility profiles, making them less suitable for high-foaming applications .
Performance in Formulations: The ethoxylated chain in the target compound enhances compatibility with other surfactants (e.g., nonionics) and improves stability in hard water .
Table 2: Application Comparison
| Compound Name | Primary Applications | Market Differentiation |
|---|---|---|
| Disodium laureth sulfosuccinate | Shampoos, baby products, mild detergents | High biodegradability, low irritation |
| Disodium lauryl sulfosuccinate | Heavy-duty cleaners, emulsifiers | Cost-effective, strong degreasing |
| Sodium C-(2-ethylhexyl) sulfosuccinate | Niche industrial solvents, latex stabilizers | Tailored for hydrophobic interactions |
Biological Activity
Disodium C-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) sulphonatosuccinate, commonly referred to as DSS, is a complex amphiphilic compound characterized by its unique chemical structure and biological properties. This article aims to explore the biological activity of DSS, focusing on its potential applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H42Na2O10S
- Molecular Weight : 544.61 g/mol
- CAS Number : 42016-08-0
- Appearance : Viscous liquid, colorless and clear
- Solubility : Completely miscible in water
DSS is classified as an anionic surfactant, which means it possesses both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions. This dual nature allows DSS to interact effectively with various biological systems.
Antimicrobial Properties
DSS has been studied for its antimicrobial activity against several bacterial strains. Research indicates that DSS demonstrates effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.
Enhancing Membrane Permeability
One of the significant biological activities of DSS is its ability to enhance the permeability of cell membranes. This property is particularly valuable in drug delivery systems, where DSS can facilitate the transport of therapeutic agents across cellular barriers. Studies have shown that when used in conjunction with certain drugs, DSS can significantly increase their bioavailability.
Cytotoxicity and Safety Profile
While DSS exhibits beneficial biological activities, it is essential to consider its safety profile. According to safety data sheets, DSS can cause irritation to the eyes and skin upon prolonged exposure. Acute toxicity studies indicate an LD50 greater than 2000 mg/kg in rats, suggesting low acute toxicity but potential for irritation upon contact .
Case Studies
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial effects of DSS against common pathogens such as Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial counts when treated with DSS at concentrations as low as 0.1% .
- Drug Delivery Applications : In a research project focused on enhancing drug absorption, DSS was combined with a poorly soluble anti-cancer drug. The results demonstrated that DSS improved the drug's solubility and cellular uptake by approximately 50%, indicating its potential as a drug formulation enhancer .
Comparative Analysis
The following table compares DSS with similar surfactants regarding their biological activities:
| Compound Name | Antimicrobial Activity | Membrane Permeability | Safety Profile |
|---|---|---|---|
| This compound | Yes | Yes | Irritant; LD50 > 2000 mg/kg |
| Disodium Laureth Sulfosuccinate | Moderate | No | Mild irritant |
| Disodium 4-(2-(dodecyloxy)ethyl) sulphonatosuccinate | Limited | No | Non-irritating |
Q & A
Q. Advanced
- Critical Micelle Concentration (CMC) : Determined via surface tensiometry or conductivity measurements.
- Dynamic Light Scattering (DLS) : To analyze micelle size distribution.
- Interfacial Tension Studies : Using pendant drop or Wilhelmy plate methods to evaluate emulsification efficiency .
What are the solubility and stability characteristics under varying pH conditions?
Q. Basic
- Solubility : Highly water-soluble (>100 mg/mL at 25°C).
- Stability : Stable in weak acids/bases (pH 4–8) but hydrolyzes in strong alkali (pH >10). Stability assays (e.g., HPLC monitoring degradation products) are recommended for long-term storage studies .
How to design experiments studying interactions with co-surfactants or polymers?
Q. Advanced
- Phase Behavior Analysis : Construct ternary phase diagrams with water, oil, and surfactant mixtures.
- Rheology : Measure viscosity changes in formulations containing polymers (e.g., xanthan gum).
- Zeta Potential : Assess colloidal stability in mixed surfactant systems .
What mechanisms drive hydrolysis under alkaline conditions?
Advanced
Hydrolysis likely occurs via nucleophilic attack on the ester bond. Researchers can:
- Perform kinetic studies at varying pH and temperatures.
- Use Fourier-transform infrared spectroscopy (FTIR) to track ester bond cleavage.
- Model degradation pathways using computational chemistry (e.g., DFT calculations) .
What analytical techniques quantify purity and impurities?
Q. Basic
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–220 nm).
- Ion Chromatography : To quantify free sulfate/sulfonate ions.
- Karl Fischer Titration : For moisture content analysis .
How to evaluate its safety profile in laboratory settings?
Q. Advanced
- In Vitro Cytotoxicity : MTT assays using human keratinocyte (HaCaT) cells.
- Ocular Irritation : Ex vivo models (e.g., bovine corneal opacity tests).
- Environmental Toxicity : Daphnia magna acute toxicity assays for ecotoxicological risk assessment .
What strategies optimize stability in formulation development?
Q. Advanced
- pH Buffering : Use citrate or phosphate buffers to maintain pH 6–8.
- Antioxidants : Add chelating agents (e.g., EDTA) to mitigate oxidation.
- Lyophilization : For long-term storage of lab-scale batches .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
